Thionicotinic acid

Description

Contextual Significance in Chemical and Biological Sciences

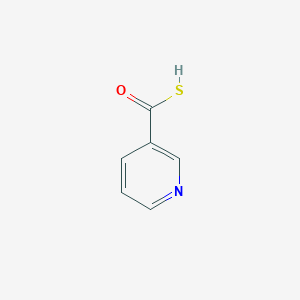

Thionicotinic acid, also known by its IUPAC name pyridine-3-carbothioic S-acid, is a heterocyclic compound that incorporates a pyridine (B92270) ring, a carboxylic acid group, and a thiol group. nih.gov This unique combination of functional groups bestows upon it a versatile chemical reactivity, making it a valuable building block in organic synthesis. The presence of the sulfur atom, in particular, allows for a variety of chemical modifications, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

From a biological perspective, this compound and its derivatives are of interest due to their potential pharmacological activities. The nicotinic acid moiety is a well-established pharmacophore, being a form of vitamin B3 with known roles in cellular metabolism. vulcanchem.comwikipedia.org The introduction of a thioether linkage can modulate the compound's biological properties, including its ability to interact with various biological targets. ontosight.ai Research has suggested that derivatives of this compound may possess antimicrobial, anti-inflammatory, and anticancer properties, driving further investigation into their therapeutic potential. ontosight.aismolecule.com

Historical Perspectives on Nicotinic Acid Derivative Research

The exploration of nicotinic acid derivatives is rooted in the long history of research into nicotinic acid itself. Nicotinic acid was first recognized for its role in preventing pellagra, a vitamin deficiency disease. ingentaconnect.com In 1955, it was discovered to have lipid-lowering properties, establishing it as the first oral agent for treating hypercholesterolemia. wikipedia.orgnih.gov This discovery spurred extensive research into synthesizing and evaluating a vast number of nicotinic acid derivatives with the aim of enhancing its therapeutic efficacy and reducing its side effects. researchgate.net

The synthesis of various esters, amides, and other derivatives of nicotinic acid became a focal point for medicinal chemists. researchgate.net This historical context of modifying the core nicotinic acid structure to improve its pharmacological profile laid the groundwork for the investigation of compounds like this compound. The introduction of a sulfur atom represented a logical step in the ongoing quest to explore novel chemical space and discover derivatives with unique biological activities.

Detailed Research Findings

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives can be achieved through various organic reactions. One notable method involves the T3P-mediated cyclization of N-phenyl-C-aryl imines with this compound to produce 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] Current time information in Bangalore, IN.ontosight.aithiazin-4-ones. vt.edu This reaction is operationally simple and provides good yields.

The chemical reactivity of this compound is characterized by its functional groups. The thioether group can undergo oxidation to form a sulfoxide (B87167) or a sulfone. The carboxylic acid group can participate in esterification and amidation reactions. researchgate.net Furthermore, the pyridine ring can undergo electrophilic substitution reactions.

A study on the crystal structure of neutral this compound revealed that it exists in the thione tautomeric form. vt.edu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H5NOS |

| Molecular Weight | 139.18 g/mol nih.gov |

| IUPAC Name | pyridine-3-carbothioic S-acid nih.gov |

Biological Research Applications

Derivatives of this compound have been investigated for a range of biological activities. For instance, certain thioether derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have also demonstrated potential as anti-inflammatory agents by modulating inflammatory pathways.

In the field of oncology, derivatives of 2H,3H,4H-pyrido[3,2-e] Current time information in Bangalore, IN.ontosight.aithiazin-4-one, synthesized from this compound, have shown efficacy against various cancer cell lines. smolecule.com Additionally, 1-adamantylthis compound and its derivatives have been identified as novel antibacterial, antimalarial, and anticancer agents. excli.de

Table 2: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Derivative Class | Reference |

|---|---|---|

| Antimicrobial | Thioether derivatives | |

| Anti-inflammatory | Nicotinic acid derivatives | |

| Anticancer | 2H,3H,4H-pyrido[3,2-e] Current time information in Bangalore, IN.ontosight.aithiazin-4-ones | smolecule.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-3-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDHSOUPMJJTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341243 | |

| Record name | Thionicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51087-03-7 | |

| Record name | Thionicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thionicotinic Acid and Its Analogues

Established Synthetic Pathways

Traditional methods for the synthesis of thionicotinic acid and its derivatives have laid the groundwork for more advanced strategies. These established pathways include deoxidative substitution reactions, multi-component condensations, and direct thioacid transformations.

Deoxidative Substitution Reactions of Pyridine (B92270) N-Oxides with Thiols

A common strategy for introducing a sulfur-containing functional group onto a pyridine ring involves the deoxidative substitution of pyridine N-oxides with thiols. researchgate.netpageplace.de This reaction typically proceeds in the presence of an activating agent, such as a sulfonyl halide or an acid anhydride (B1165640), which facilitates the removal of the N-oxide oxygen and subsequent nucleophilic attack by the thiol. acs.org

The regioselectivity of the substitution (i.e., whether the thiol adds to the α-, β-, or γ-position of the pyridine ring) is influenced by several factors, including the nature of the substituents on the pyridine ring, the thiol used, and the reaction conditions. researchgate.net For instance, the reaction of 3-substituted pyridine 1-oxides with p-methoxytoluene-α-thiol in the presence of diethylcarbamoyl chloride predominantly yields the corresponding 2-(methoxybenzylthio)pyrazines. researchgate.net The presence of triethylamine (B128534) in the reaction mixture can also influence the ratio of α- to β-sulfide products. researchgate.net

While effective, these reactions can sometimes lead to a mixture of isomeric products and interesting byproducts like tetrahydropyridyl sulfides, particularly when acetic anhydride is used as the activating agent. researchgate.netacs.org

Multi-component Condensation Approaches to Poly-substituted Nicotinic Acid Precursors

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules, including poly-substituted nicotinic acid precursors, in a single step from readily available starting materials. rsc.orgrsc.orgresearchgate.net These reactions are highly valued for their atom economy and operational simplicity. researchgate.net

One established MCR for preparing nicotinic acid precursors involves the condensation of a β-ketoester, an aldehyde, and an amine or ammonia. This approach allows for the introduction of various substituents onto the pyridine ring, which can then be further functionalized. rsc.orgrsc.org For example, polysubstituted nicotinic acid precursors synthesized via MCRs have been successfully used as starting materials for the synthesis of 3,4-diarylated pyridines through subsequent C3-arylation. rsc.orgrsc.orgresearchgate.net

The versatility of MCRs allows for the creation of a diverse library of nicotinic acid analogues with different substitution patterns, which is crucial for structure-activity relationship studies in drug discovery. rsc.orgbeilstein-journals.org

Carboxylic Acid to Thioacid Transformations

The direct conversion of a carboxylic acid to a thioacid is a fundamental transformation in organic synthesis and a key step in accessing this compound from its readily available carboxylic acid counterpart. Several reagents have been developed for this purpose, with Lawesson's Reagent being a prominent example. nih.govnih.govhku.hk

Lawesson's Reagent offers a one-step protocol for the conversion of carboxylic acids to their corresponding thioacids. nih.govnih.govhku.hk This method is advantageous due to the commercial availability and relatively low cost of the reagent. The reaction can be performed under various conditions, including at room temperature or with microwave irradiation. researchgate.net

Other methods for this transformation include the activation of the carboxylic acid followed by reaction with a hydrosulfide (B80085) source like sodium hydrosulfide (NaSH). researchgate.net However, these methods can have drawbacks, such as the toxicity of hydrogen sulfide (B99878) (H₂S) and the potential for side reactions. nih.govresearchgate.net

| Method | Reagent | Advantages | Limitations |

| Lawesson's Reagent | Lawesson's Reagent | One-step, commercially available reagent. nih.govnih.gov | Potential for epimerization of adjacent chiral centers. researchgate.net |

| Activated Ester + NaSH | Activating agent (e.g., N-hydroxysuccinimide), NaSH | High yields. researchgate.net | Can lead to diacyl disulfide side products. researchgate.net |

| Acidolysis of Trityl Thiolesters | Trityl thiolesters | Avoids diacyl disulfide formation and epimerization. researchgate.net | Requires pre-formation of the trityl thiolester. |

Advanced Synthetic Strategies

Building upon the established methods, recent research has focused on developing more advanced and sustainable synthetic strategies for this compound and its derivatives. These include the use of catalysts to improve efficiency and the application of green chemistry principles to minimize environmental impact.

Catalytic Routes for this compound Derivative Synthesis

Catalytic asymmetric synthesis has emerged as a powerful tool for producing enantiomerically enriched compounds, including derivatives of amino acids and their analogues. rsc.org While specific catalytic routes for this compound itself are not extensively detailed in the provided context, the principles can be applied to its derivatives. For instance, phosphine (B1218219) catalysts have been used in the efficient synthesis of 2,3-diaminoacid derivatives from α,β-unsaturated esters. scirp.org

The development of novel catalysts, such as asymmetric ligand-based copper catalysts, has enabled the synthesis of various heterocyclic derivatives, including pyrazines, with good functional group tolerance and the potential for catalyst recycling. sioc-journal.cn Such catalytic systems could potentially be adapted for the synthesis of this compound derivatives. The use of propylphosphonic acid anhydride (T3P) as a promoter in the cyclization of imines with this compound to form pyrido[3,2-e] nih.govresearchgate.netthiazin-4-ones demonstrates an operationally simple, room-temperature synthesis that avoids the need for specialized equipment or anhydrous solvents. nih.govnsf.govvt.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize waste and environmental impact. acs.org For the synthesis of nicotinic acid, the precursor to this compound, a shift towards greener industrial processes is evident. nih.govnih.govresearchgate.net Traditional methods often involve stoichiometric oxidants and produce significant waste. researchgate.net

Modern approaches focus on catalytic, solvent-free, or aqueous reaction conditions. semanticscholar.org For example, the gas-phase oxidation of 3-methylpyridine (B133936) using heterogeneous catalysts is a more environmentally friendly method for producing nicotinic acid. nih.gov This process uses air as the oxidant and allows for energy recovery. nih.gov Another green approach is the oxidative ammonolysis of 3-methylpyridine to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid; the only byproduct in the first step is water. nih.gov

These green principles can be extended to the synthesis of this compound. For instance, using water as a solvent, employing recyclable catalysts, and minimizing the use of protecting groups are all strategies that align with the goals of green chemistry. acs.org The use of enzymes, which operate under mild conditions and exhibit high specificity, is another promising avenue for the greener synthesis of this compound and its derivatives. acs.org

| Green Chemistry Approach | Application in Nicotinic/Thionicotinic Acid Synthesis | Benefit |

| Use of Catalysts | Heterogeneous catalysts for gas-phase oxidation of 3-methylpyridine. nih.gov | Superior to stoichiometric reagents, reduces waste. acs.org |

| Atom Economy | Multi-component reactions for nicotinic acid precursors. rsc.org | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents | Use of water in enzymatic processes. acs.org | Reduces the use of volatile organic compounds. |

| Energy Efficiency | Gas-phase oxidation with energy recovery. nih.gov | Reduces the overall energy consumption of the process. |

| Waste Prevention | Oxidative ammonolysis of 3-methylpyridine where water is the only byproduct. nih.gov | "Prevention is better than cure." acs.org |

Structural Elucidation and Characterization of Thionicotinic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides significant insights into the molecular structure and functional groups of 2-mercaptonicotinic acid. These methods are particularly useful for identifying the predominant tautomeric form of the molecule in the solid state.

The FT-IR spectrum of 2-mercaptonicotinic acid displays characteristic absorption bands that are fundamental to its structural determination. Analysis of the spectrum indicates that in the crystalline state, the compound predominantly exists in the thione tautomeric form. This is evidenced by the presence of a distinct N-H stretching vibration and the absence of a clear S-H stretching band, which would be expected around 2550 cm⁻¹ for the thiol form. researchgate.net

Key vibrational bands observed in the FT-IR spectrum are assigned to specific functional groups and vibrational modes within the molecule. The carbonyl (C=O) stretching of the carboxylic acid group and the thiocarbonyl (C=S) stretching are crucial for characterization. A comparative analysis of experimental and theoretically calculated spectra supports these assignments. cdnsciencepub.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3100 | N-H Stretching | researchgate.net |

| ~3000-2800 | C-H Stretching (Aromatic) | cdnsciencepub.com |

| ~1700 | C=O Stretching (Carboxylic Acid) | cdnsciencepub.com |

| ~1600 | C=C and C=N Ring Stretching | cdnsciencepub.com |

| ~1240 | C=S Stretching |

Complementing FT-IR, the FT-Raman spectrum provides further evidence for the structural characteristics of 2-mercaptonicotinic acid. The Raman scattering bands help confirm the assignments made from the infrared spectrum and offer additional details about the molecular framework. cdnsciencepub.com The spectra are often recorded using a Nd:YAG laser for excitation. irb.hr As with FT-IR, the Raman spectrum supports the prevalence of the thione tautomer in the solid phase. cdnsciencepub.com

Key bands in the FT-Raman spectrum correspond to the fundamental vibrations of the pyridine (B92270) ring and its substituents. The symmetric stretching vibrations of the ring and the thiocarbonyl group are typically well-defined.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3070 | C-H Stretching (Aromatic) | cdnsciencepub.com |

| ~1610 | C=C Ring Stretching | cdnsciencepub.com |

| ~1245 | C=S Stretching | cdnsciencepub.com |

| ~1030 | Ring Breathing Mode | cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 2-mercaptonicotinic acid in solution. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the pyridine ring.

The ¹H NMR spectrum of 2-mercaptonicotinic acid, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the protons on the pyridine ring. researchgate.net The chemical shifts and coupling patterns of these aromatic protons (H4, H5, and H6) are consistent with a 2,3-disubstituted pyridine structure. A broad signal corresponding to the carboxylic acid proton is also observed. The spectrum provides further evidence for the thiol-thione tautomerism in solution. researchgate.net

| Proton | Approx. Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Reference |

|---|---|---|---|

| COOH | ~13.0 | br s (broad singlet) | researchgate.net |

| NH | Variable | br s | researchgate.net |

| H6 | ~8.5 | dd (doublet of doublets) | researchgate.net |

| H4 | ~8.2 | dd (doublet of doublets) | researchgate.net |

| H5 | ~7.2 | t (triplet) | researchgate.net |

The ¹³C NMR spectrum further corroborates the structure of 2-mercaptonicotinic acid. The spectrum shows six distinct carbon signals, corresponding to the five carbons of the pyridine ring and the one carbon of the carboxyl group. The chemical shift of the C2 carbon is particularly informative, appearing at a downfield position (~167-175 ppm) characteristic of a thiocarbonyl (C=S) carbon, which strongly supports the thione tautomer being significant in solution. researchgate.net

| Carbon | Approx. Chemical Shift (ppm) in DMSO-d₆ | Reference |

|---|---|---|

| C=O (Carboxyl) | ~168 | researchgate.net |

| C=S (Thione) | ~175 | researchgate.net |

| C6 | ~150 | researchgate.net |

| C4 | ~140 | researchgate.net |

| C5 | ~122 | researchgate.net |

| C3 | ~118 | researchgate.net |

The primary conformational aspect of 2-mercaptonicotinic acid that can be investigated by NMR is the thione-thiol tautomerism . researchgate.netjrimt.jp This involves the migration of a proton between the sulfur atom (thiol form) and the ring nitrogen atom (thione form).

Thione Form : 2-thioxo-1,2-dihydropyridine-3-carboxylic acid

Thiol Form : 2-mercaptopyridine-3-carboxylic acid

Spectroscopic evidence from both vibrational and NMR studies indicates that the equilibrium lies significantly towards the thione form , particularly in the solid state and in polar solvents. researchgate.netjrimt.jp ¹H and ¹³C NMR measurements are crucial for studying this equilibrium in solution. researchgate.net The observation of a ¹³C signal for a C=S carbon at a very low field and the corresponding ¹H signal for an N-H proton are strong indicators of the thione structure's predominance. researchgate.net The exact position of the equilibrium can be influenced by solvent polarity, temperature, and concentration. jrimt.jp In some solvents, the molecule may exist as a dynamic mixture of both tautomers. jrimt.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of thionicotinic acid have been investigated using UV-Vis spectroscopy. Studies on 2-substituted nicotinic acids, including the this compound variant (also referred to as 2-thionicotinic acid), have demonstrated a linear relationship between the UV absorption frequencies and various solvent parameters. tsijournals.com This solvatochromism indicates that the polarity of the solvent medium influences the electronic transitions within the molecule.

A detailed analysis using the Kamlet-Taft equation, which correlates the absorption frequency (ν_max) with solvent dipolarity/polarizability (π), hydrogen bond donating acidity (α), and hydrogen bond accepting basicity (β), provides quantitative insight into these interactions. For this compound, this relationship has been expressed as: ν_max = 44.89 - (11.39 ± 2.17)π + (5.30 ± 1.10)α - (12.25 ± 1.96)β. tsijournals.com

The high correlation coefficient (R > 0.90) from this study confirms the reliability of this linear dependence. tsijournals.com The negative coefficient for the π* parameter suggests a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity, which is typical for π → π* transitions. For comparison, the parent compound, nicotinic acid, exhibits characteristic absorption maxima at approximately 210 nm and 260 nm when dissolved in 0.1M hydrochloric acid. starnacells.com

Interactive Table: UV-Vis Spectral Data for this compound This table summarizes the solvatochromic equation parameters for this compound.

| Parameter | Coefficient | Interpretation |

|---|---|---|

| Intercept (ν_max in kK) | 44.89 | Estimated absorption frequency in a non-polar, non-hydrogen bonding solvent. |

| π* (Solvent Polarity) | -11.39 | Indicates a bathochromic shift with increasing solvent polarity. |

| α (H-bond Donor) | 5.30 | Suggests a hypsochromic shift with increasing solvent H-bond donor capacity. |

| β (H-bond Acceptor) | -12.25 | Suggests a bathochromic shift with increasing solvent H-bond acceptor capacity. |

Data sourced from a study on substituted nicotinic acids. tsijournals.com

Crystallographic Studies

Crystallographic analysis provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that determines the precise arrangement of atoms within a crystal. fzu.czceitec.cz The analysis of this compound crystals grown from a methanol (B129727) solution has yielded its definitive crystal structure. nsf.govmdpi.com

The study revealed that this compound crystallizes in the orthorhombic system with the space group Pna21. nsf.govmdpi.com A significant finding from the crystallographic data is that the molecule exists in the thione tautomeric form in the solid state, rather than the thiol form. mdpi.comresearchgate.net This means it exists as 2-thioxo-1,2-dihydropyridine-3-carboxylic acid. The data collection for this analysis was performed at a temperature of 173(2) K. nsf.govmdpi.com

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅NO₂S |

| Formula Weight | 155.17 g/mol |

| Temperature | 173(2) K |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 8.2935(4) |

| b (Å) | 13.2553(6) |

| c (Å) | 5.8995(3) |

| Volume (ų) | 648.55(5) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.589 |

Data obtained from crystals grown in methanol. nsf.govmdpi.com

Polymorphism and Solid-State Structural Investigations

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. wikipedia.orggoogle.com These different forms, or polymorphs, have the same chemical composition but different internal crystal packing, which can lead to different physicochemical properties.

While polymorphism is a well-documented phenomenon for many organic compounds, including derivatives of nicotinic acid such as 2-hydroxynicotinic acid and 1,2-dihydro-6-neopentyl-2-oxonicotinic acid, extensive studies on the polymorphic behavior of this compound itself are not widely reported. nih.govrsc.orgnih.gov The primary crystal structure reported in the literature is the orthorhombic form obtained from methanol, as detailed above. nsf.govmdpi.com

When crystallization was attempted from a pyridine solution, a different solid form was isolated. However, crystallographic analysis revealed this to be a disulfide pyridine solvate, which is a substance containing the solvent within its crystal lattice, rather than a true polymorph of pure this compound. nsf.govmdpi.com Further research would be required to explore the potential for other polymorphic forms of this compound under different crystallization conditions.

Hydrogen Bonding Networks and π-π Stacking Interactions

The solid-state architecture of this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonds and π-π stacking.

Hydrogen Bonding: The crystal structure of the thione tautomer of this compound features both intramolecular and intermolecular hydrogen bonds. researchgate.net

Intramolecular Hydrogen Bonding: An O-H···S hydrogen bond exists within the molecule, linking the carboxylic acid group and the thione sulfur atom. researchgate.net

Intermolecular Hydrogen Bonding: An N-H···O hydrogen bond connects adjacent molecules, with the pyridine nitrogen-bound hydrogen interacting with a carboxylic oxygen atom. This interaction links the molecules into chains and contributes to the stability of the crystal lattice. researchgate.net

Computational and Theoretical Chemistry Studies of Thionicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and behavior of thionicotinic acid. These calculations provide a quantitative description of the molecule's properties.

Density Functional Theory (DFT) has been a primary tool for investigating the properties of this compound and its derivatives. DFT calculations balance computational cost with accuracy, making them suitable for studying molecules of this size. A study on 2-(1-adamantylthio)nicotinic acid, a derivative of this compound, utilized DFT calculations at the B3LYP/6-31g(d) level to explore its structure-activity relationships.

Energetic profiles, including the total energy of the molecule in its optimized state, are also obtained from these calculations. This information is crucial for comparing the relative stabilities of different conformations or isomers.

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, and its negative value can be used as a semi-quantitative measure of the ionization potential (IP) according to Koopman's theorem. A lower IP value suggests a better radical scavenging activity, as the molecule can more readily lose an electron. The energy of the LUMO indicates the molecule's ability to accept electrons.

The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. In a study of 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs, the HOMO-LUMO energy gaps were calculated to be in the range of 0.1605-0.1837 atomic units. These small energy gaps suggest that these this compound derivatives are chemically and kinetically reactive.

Table 1: Calculated Molecular Descriptors for this compound Derivatives

| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) | Ionization Potential (IP) (a.u.) |

| 2-(1-adamantylthio)nicotinic acid | -0.2188 | -0.0583 | 0.1605 | 0.2188 |

| 2-(1-adamantylthio)nicotinamide | -0.2229 | -0.0457 | 0.1772 | 0.2229 |

| 2-(1-adamantylthio)nicotinonitrile | -0.2311 | -0.0474 | 0.1837 | 0.2311 |

DFT calculations can predict various electronic and spectroscopic properties. The electronic absorption spectra (UV-Vis) of molecules can be simulated, providing insights into the electronic transitions. A study on 2- and 6-substituted nicotinic acids, including 2-thionicotinic acid, investigated their UV spectral data in various solvents. The n → π* transition in the carboxylic group was examined, and the absorption maximum wavelengths (λmax) were determined. The study confirmed a linear dependence of the UV absorption frequencies on solvent parameters.

Theoretical vibrational analysis through DFT can also predict infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and to confirm the molecular structure.

While specific Natural Bond Orbital (NBO) analysis data for this compound is not detailed in the available literature, this theoretical approach is a powerful tool for analyzing charge distribution, orbital interactions, and the nature of chemical bonds. An NBO analysis would provide a detailed picture of the Lewis structure of this compound, including the localization of lone pairs and the delocalization of electron density through hyperconjugative interactions. This analysis can quantify the charge transfer between different parts of the molecule, offering insights into its reactivity and intermolecular interactions.

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule or between molecules. Although specific NCI analysis for this compound has not been found in the reviewed literature, this method would be valuable for understanding its crystal packing, solvation properties, and potential interactions with biological targets. NCI plots provide a visual representation of these interactions in real space, highlighting regions of attractive and repulsive forces.

Ab Initio Molecular Dynamics Simulations

A literature search did not yield any specific studies applying ab initio molecular dynamics (AIMD) simulations directly to this compound. However, this computational technique is highly valuable for understanding the dynamic behavior of molecules. AIMD enables the study of molecular geometry variations without reliance on predefined force fields. jics.org.br The positions of atoms are determined by quantum mechanical forces calculated on the fly, typically using Density Functional Theory (DFT). jics.org.br This approach provides a more accurate description of chemical bonding and reactions compared to classical molecular dynamics.

In a hypothetical AIMD simulation of this compound, one could investigate the stability of its different conformations, the dynamics of its hydrogen bonding with solvent molecules, and its reactivity. Such simulations could provide insights into proton transfer mechanisms, which are crucial for understanding its acidic properties and potential interactions with biological targets. The method involves numerically solving Newton's equations of motion for the atoms, where the forces are derived from the electronic structure. jics.org.br

Molecular Dynamics (MD) Simulations

The conformational flexibility of a molecule is critical to its biological activity, as it governs how the molecule can adapt its shape to bind to a biological target. Molecular dynamics simulations can be used to explore the different conformations of this compound and their relative stabilities. For instance, studies on nicotinic acid derivatives have utilized MD simulations to understand their binding to receptors like the nicotinic acetylcholine receptor (nAChR). mdpi.comnih.govnih.gov These simulations have revealed asymmetrical and asynchronous motions of the receptor subunits upon ligand binding. nih.govnih.gov

A principal component analysis (PCA) of the MD trajectory can identify the most significant conformational changes. elifesciences.org For this compound, such an analysis could reveal the flexibility of the thio-carboxylic acid group relative to the pyridine (B92270) ring and how this is influenced by the solvent environment. Understanding these dynamics is a key step in predicting how the molecule will interact with biological macromolecules.

The behavior of a molecule at an interface, such as a cell membrane or the surface of a protein, is crucial for its biological function. While no specific studies on the interfacial behavior modeling of this compound were found, research on the interfacial properties of other carboxylic acids provides a basis for how this could be investigated. rsc.orgmdpi.com

Computational models can simulate the behavior of this compound at a water-lipid interface, for example, to predict its ability to cross cell membranes. These simulations can provide information on the orientation of the molecule at the interface and the energetic barriers to its transport. Such studies are important for understanding the bioavailability and pharmacokinetics of a potential drug molecule.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies aim to identify the key molecular features responsible for a desired pharmacological effect, which can then guide the design of more potent and selective molecules.

Several studies have investigated the structure-activity relationships of nicotinic acid and its derivatives, including those with thio-substituents. researchgate.netmdpi.com These studies have identified various molecular descriptors that correlate with biological activities such as antimicrobial, antitubercular, and anticancer effects. researchgate.netmdpi.commdpi.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. In a DFT study of 2-(methylthio)nicotinic acid, a compound closely related to this compound, various parameters such as optimized geometric parameters, vibrational frequencies, and Mulliken atomic charges were calculated. researchgate.net These descriptors can be correlated with experimentally determined biological activities to build QSAR models.

For example, in a QSAR study of nicotinic acid benzylidene hydrazide derivatives, it was found that compounds with alkoxy groups exhibited high antifungal activity. researchgate.net The lipophilicity of the derivatives was also identified as a crucial factor for their antimycobacterial activity. mdpi.com

| Molecular Descriptor | Definition | Correlation with Biological Activity |

|---|---|---|

| LogP | A measure of the lipophilicity of a compound. | Higher LogP values in some nicotinic acid derivatives have been correlated with increased antimycobacterial activity. mdpi.com |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | A smaller HOMO-LUMO gap generally implies higher reactivity, which can be correlated with biological activity. dergipark.org.tr |

| Dipole Moment | A measure of the polarity of a molecule. | Can influence how a molecule interacts with polar biological targets and its solubility. dergipark.org.tr |

| Mulliken Atomic Charges | Represents the partial atomic charges in a molecule. | Can indicate which atoms are more likely to participate in electrostatic interactions with a biological target. researchgate.net |

While no specific machine learning models for predicting the bioactivity of this compound were found in the literature, machine learning is a rapidly growing field in drug discovery for predicting the biological activity of small molecules. nih.govijcrt.orggithub.complos.orgnih.gov These methods can learn complex relationships between molecular descriptors and biological activity from large datasets.

The general workflow for developing a machine learning model for bioactivity prediction involves several steps:

Data Collection: A dataset of molecules with known biological activities (e.g., IC50 values) is compiled from databases like ChEMBL or PubChem. ijcrt.orggithub.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. nih.gov

Model Training: A machine learning algorithm, such as Random Forest or a neural network, is trained on the dataset to learn the relationship between the descriptors and the biological activity. nih.gov

Model Validation: The performance of the model is evaluated on a separate test set of molecules to ensure its predictive accuracy.

Prediction: The validated model can then be used to predict the bioactivity of new, untested compounds.

For this compound and its derivatives, a machine learning model could be developed to predict their activity against a specific target, such as a particular enzyme or receptor. This would involve gathering a dataset of related compounds with measured activities, calculating their molecular descriptors, and then training and validating a predictive model. Such a model could accelerate the discovery of new this compound derivatives with desired therapeutic properties.

In Silico Screening Methodologies

In silico screening, also known as virtual screening, represents a cornerstone of modern computational chemistry and drug discovery. This approach utilizes computational methods to systematically analyze large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound and its derivatives, these methodologies offer a rapid and cost-effective means to predict biological activity, optimize lead compounds, and assess their potential as therapeutic agents before committing to expensive and time-consuming laboratory synthesis and testing. The primary in silico screening strategies include molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, such as a protein target) to form a stable complex. The goal is to predict the binding mode and affinity, which is often represented by a scoring function. For derivatives of nicotinic acid, docking studies have been crucial in elucidating interactions with various enzymes.

For instance, in studies involving nicotinic acid analogs and the enzyme Carbonic Anhydrase III, docking simulations revealed that the carboxylic acid group is essential for binding, forming a coordinate bond with the Zn⁺² ion in the enzyme's active site. researchgate.net Similarly, when investigating novel nicotinic acid hydrazide derivatives for antitubercular activity, molecular docking is employed to understand how these compounds interact with target proteins from Mycobacterium tuberculosis. mdpi.com

The process typically involves preparing the 3D structures of both the ligand and the receptor, performing the docking simulation to generate various binding poses, and then ranking these poses based on a scoring function. The results provide critical insights into the specific amino acid residues involved in the interaction, which is vital for structure-activity relationship (SAR) studies.

Interactive Data Table: Example Docking Results for Nicotinic Acid Derivatives against a Target Protein

Below is a representative table illustrating the type of data generated from molecular docking studies, showing the binding affinity (often expressed as a docking score or binding energy) and key interacting residues for a series of hypothetical this compound derivatives.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Hydrogen Bonds Formed |

| TNA-01 | -8.6 | TYR84, LYS122, SER214 | 2 |

| TNA-02 | -9.2 | TYR84, GLN136, SER214, ASN215 | 3 |

| TNA-03 | -7.9 | LYS122, PHE210 | 1 |

| TNA-04 | -9.5 | TYR84, LYS122, GLN136, ASN215 | 4 |

This table is illustrative and based on typical outcomes of molecular docking studies.

Pharmacophore Modeling

Pharmacophore modeling is another key virtual screening technique. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are necessary for a molecule to interact with a specific biological target. pnas.orgresearchgate.net Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound libraries to find molecules that match these spatial and electronic features. nih.gov

For nicotinic agonists, pharmacophore models consistently identify two critical features: a cationic nitrogen and a hydrogen bond acceptor. pnas.org The cationic center is known to form a crucial cation-π interaction with a conserved tryptophan residue in nicotinic receptors. pnas.org By understanding the key pharmacophoric features of this compound derivatives, researchers can design new molecules with a higher probability of biological activity. This approach is particularly useful for discovering novel scaffolds that may not be structurally obvious analogs of known active compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, molecular descriptors (numerical values that characterize properties of a molecule, such as lipophilicity, electronic properties, and size) are calculated for a set of compounds with known activities. A mathematical model is then built to correlate these descriptors with the activity.

This model can subsequently be used to predict the activity of new, untested compounds. For example, QSAR models have been successfully established for nicotine derivatives to predict their inhibitory activity against enzymes like cytochrome P450 2A6. nih.gov Similarly, QSAR analysis has been applied to nicotinic acid analogues to explore the structural requirements for inhibiting Carbonic Anhydrase III, leading to predictive models that guide the synthesis of more potent inhibitors. benthamdirect.com

ADMET Profiling

A critical part of in silico screening involves the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comjapsonline.com A compound may have excellent binding affinity for its target, but it will fail as a drug candidate if it has poor oral bioavailability, is rapidly metabolized, is toxic, or does not reach the target tissue in the body. nih.gov ADMET prediction tools use computational models to estimate these pharmacokinetic and toxicological properties early in the drug discovery process. mdpi.com

Commonly predicted parameters include compliance with Lipinski's "Rule of Five," which helps assess drug-likeness, as well as predictions for properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential for toxic effects such as mutagenicity or hepatotoxicity. japsonline.commdpi.com Screening this compound derivatives for favorable ADMET properties is essential to filter out compounds that are likely to fail later in development, thereby saving significant time and resources. nih.govnih.gov

Interactive Data Table: Example In Silico ADMET Profile for this compound Analogs

This table provides an example of a typical ADMET profile generated for a series of candidate compounds.

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations | Predicted Oral Bioavailability |

| TNA-01 | 254.3 | 2.8 | 1 | 3 | 0 | High |

| TNA-02 | 310.4 | 3.5 | 2 | 4 | 0 | High |

| TNA-03 | 480.6 | 5.2 | 3 | 6 | 1 (MW>500, LogP>5) | Moderate |

| TNA-04 | 298.3 | 3.1 | 1 | 4 | 0 | High |

This table is for illustrative purposes. Data is representative of typical ADMET screening results.

By integrating these in silico methodologies, researchers can build a comprehensive profile of this compound derivatives, enabling a more rational and efficient approach to designing and identifying promising new drug candidates.

Chemical Reactivity and Mechanistic Investigations

Mechanisms of Derivatization Reactions

The derivatization of thionicotinic acid primarily involves reactions at its carboxylic acid and thiol functionalities. These reactions are fundamental for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science.

One notable derivatization is the synthesis of 2,3-diaryl-2,3-dihydro-4H-pyrido[3,2-e] Current time information in Bangalore, IN.research-solution.comthiazin-4-ones. nih.govvt.edu This transformation is achieved through a cyclization reaction between this compound and N-aryl imines. A key reagent in modern iterations of this synthesis is propanephosphonic acid anhydride (B1165640) (T3P), which promotes the reaction efficiently at room temperature. nih.govvt.edu A proposed mechanism for this T3P-mediated reaction involves several steps:

The carboxylate of this compound attacks a phosphorus atom of the T3P reagent, leading to the opening of the T3P ring and the formation of a reactive phosphonate (B1237965) ester intermediate. nih.govvt.edu

The nitrogen atom of the imine then performs a nucleophilic attack on the activated carbonyl carbon of this intermediate. nih.govvt.edu

This step results in the departure of a phosphonate group, yielding a highly electrophilic iminium ion. nih.govvt.edu

The final step is an intramolecular ring closure, where the sulfur atom of the this compound moiety attacks the iminium carbon, followed by deprotonation, to form the final pyridothiazinone product. nih.govvt.edu

Table 1: T3P-Promoted Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] Current time information in Bangalore, IN.research-solution.comthiazin-4-ones This table presents data on the synthesis of various pyridothiazinone derivatives from this compound and different N-phenyl-C-aryl imines using T3P as a promoter. The reactions were conducted at room temperature.

| Entry | Aryl Group of Imine | Product Yield (%) | Reference |

| 1 | Phenyl | 50 | vt.edu |

| 2 | 4-Methylphenyl | 63 | vt.edu |

| 3 | 4-Methoxyphenyl | 55 | vt.edu |

| 4 | 4-Chlorophenyl | 58 | vt.edu |

| 5 | 4-Bromophenyl | 57 | vt.edu |

| 6 | 4-Fluorophenyl | 42 | vt.edu |

| 7 | 2-Chlorophenyl | 22 | vt.edu |

| 8 | 3-Nitrophenyl | 49 | vt.edu |

Derivatization can also occur via the formation of active esters. While detailed procedures for this compound itself are less common in the literature compared to its isomer, isonicotinic acid, the principles are analogous. The process typically involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. For pyridine (B92270) carboxylic acids, this is often achieved by reaction with thionyl chloride (SOCl₂), sometimes catalyzed by dimethylformamide (DMF). nih.gov The resulting acid chloride hydrochloride can then be reacted with alcohols or phenols, such as 4-nitrophenol (B140041) or pentafluorophenol, in the presence of a base like triethylamine (B128534) to yield the corresponding active esters. nih.gov These esters are valuable acylating agents for further synthesis.

Another derivatization involves the reaction of nicotinic acid N-oxides with 1-adamantanethiol (B1212722) in boiling acetic anhydride, which results in the formation of 2-(1-adamantylthio)nicotinic acid derivatives. mdpi.com This reaction proceeds via a deoxydative substitution mechanism. mdpi.com

Functional Group Interconversions and Modifications

The functional groups of this compound can be interconverted or modified to access different chemical entities. A fundamental aspect of this compound's structure is its existence in tautomeric forms: the thione (2-mercaptopyridine-3-carboxylic acid) and the thiol (2-thiopyridine-3-carboxylic acid). Crystallographic studies have shown that in the solid state, the molecule exists as the thione tautomer, which features an intramolecular hydrogen bond between the carboxylic acid proton and the sulfur atom. nih.govvt.edu

The thiol group is susceptible to oxidation. When crystals of this compound are grown by slow evaporation in the presence of atmospheric oxygen, disulfide bond formation can occur. nih.govvt.edu This highlights a common reaction pathway for thiol-containing compounds.

The carboxylic acid group undergoes reactions typical for this functionality. nih.gov As discussed, it can be converted into esters and amides. nih.govsydney.edu.au The reduction of the carboxylic acid group is another important transformation. While specific high-yield protocols for this compound are not extensively detailed, the reduction of its oxygen analog, nicotinic acid, is well-established. For instance, nicotinic acid can be esterified to methyl nicotinate, which is then reduced to 3-pyridyl methanol (B129727) using reagents like sodium borohydride (B1222165) in methanol, often in a refluxing solvent such as tetrahydrofuran (B95107) (THF). scholarsresearchlibrary.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for reducing carboxylic acids and their esters. imperial.ac.uk

The pyridine nitrogen can also be involved in reactivity. For example, it can be N-oxidized, and this oxide can direct further substitutions on the ring. mdpi.com

Influence of Reaction Conditions on Product Formation

The outcome of reactions involving this compound is highly dependent on the conditions employed, including the choice of catalyst, solvent, temperature, and pH.

The synthesis of pyridothiazinones from this compound and imines serves as a clear example of the influence of a catalyst. nih.govvt.edu Early synthetic methods that did not use a promoter like T3P required harsh conditions, such as microwave irradiation at temperatures between 132–145 °C or ultrasonication at 95 °C, to proceed, and even then, some reactions failed under simple thermal conditions. nih.gov The introduction of T3P as a mediating agent allows these reactions to be performed at room temperature with moderate to good yields, demonstrating how a catalyst can dramatically alter the required energy input and improve the operational simplicity of a procedure. nih.govvt.edu

In esterification reactions, temperature and the removal of byproducts are critical. The esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction. google.com To drive the reaction toward the product side and achieve high yields, the water formed as a byproduct must be continuously removed from the reaction mixture. google.com This is often accomplished by azeotropic distillation. The reaction is typically carried out at the reflux temperature of the mixture. google.com For alcohols with very high boiling points (above 200 °C), an inert solvent like xylene may be added to control the reflux temperature within an optimal range (e.g., 135 °C to 200 °C). google.com

The pH of the reaction medium can also be a determining factor. The rate of formation for certain products can be directly governed by the pH. research-solution.com In the oxidation of nicotinic acid by potassium permanganate (B83412) in an acidic medium, the reaction rate increases with increasing acid concentration. scholarsresearchlibrary.com This suggests that both the protonated and unprotonated forms of the acid are reactive species. scholarsresearchlibrary.com Furthermore, the ionic strength of the solution can influence reaction rates; in the aforementioned oxidation, the rate was found to decrease as the ionic strength increased, indicating that the rate-determining step involves the reaction between oppositely charged ions. scholarsresearchlibrary.com

Table 2: Effect of Reaction Conditions on this compound and Related Reactivity This table summarizes how different reaction parameters influence the outcome of various reactions.

| Reaction Type | Parameter | Condition | Effect | Reference |

| Pyridothiazinone Synthesis | Catalyst | T3P | Enables reaction at room temperature | nih.govvt.edu |

| Pyridothiazinone Synthesis | Temperature | Microwave (132-145 °C) | Required for reaction without T3P | nih.gov |

| Esterification | Water Removal | Continuous removal | Drives equilibrium to favor ester product | google.com |

| Esterification | Temperature | Reflux | Standard condition to achieve reaction | google.com |

| Oxidation of Nicotinic Acid | [H⁺] | Increased concentration | Increases reaction rate | scholarsresearchlibrary.com |

| Oxidation of Nicotinic Acid | Ionic Strength | Increased concentration | Decreases reaction rate | scholarsresearchlibrary.com |

Coordination Chemistry of Thionicotinic Acid

Ligand Properties and Potential Coordination Modes

Thionicotinic acid (pyridine-3-carbothioic acid) is a heterocyclic compound featuring a pyridine (B92270) ring, a carboxylic acid group, and a thione group. The molecule can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). This tautomerism, combined with the presence of the pyridine nitrogen and the carboxylate oxygen, makes this compound a versatile multidentate ligand.

The potential donor atoms for coordination with a metal center are:

Pyridine Nitrogen (N): The lone pair of electrons on the nitrogen atom of the pyridine ring can form a coordinate bond.

Thiolate Sulfur (S): Upon deprotonation of the thiol group (-SH), the resulting thiolate anion (S⁻) is a soft donor and readily coordinates to soft metal ions.

Carboxylate Oxygen (O): The carboxylate group (-COO⁻) can coordinate in a monodentate fashion (using one oxygen) or a bidentate fashion (using both oxygens), where it can chelate to a single metal center or bridge two different metal centers. libretexts.org

Due to these multiple binding sites, this compound can exhibit a variety of coordination modes. It can act as a:

Monodentate ligand: Coordinating through either the pyridine nitrogen, the sulfur atom, or a carboxylate oxygen.

Bidentate ligand: Typically forming a chelate ring by coordinating through the N,S or N,O donor sets. This is a common mode for many amino acids and related molecules. wikipedia.org

Tridentate ligand: Utilizing N, S, and O atoms to bind to a single metal center, although this is sterically more demanding.

Bridging ligand: Linking multiple metal centers, for example, through the carboxylate group or by the sulfur atom, leading to the formation of polynuclear complexes or coordination polymers. Dicarboxylic acids are well-known to act as bridging ligands, creating various coordination modes that result in different nuclearities of the final compound. nih.gov

The choice of coordination mode is influenced by several factors, including the nature of the metal ion (hard/soft acid-base principles), the reaction conditions (pH, solvent), and the presence of other ancillary ligands in the coordination sphere. uomustansiriyah.edu.iq For instance, soft metal ions like Au(I) and Ag(I) are expected to show a strong preference for the soft sulfur donor. uomustansiriyah.edu.iq

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Monodentate | N or S or O | Binds through a single donor atom. |

| Bidentate (Chelating) | N, S | Forms a stable five-membered chelate ring. |

| Bidentate (Chelating) | N, O | Forms a chelate ring involving the pyridine nitrogen and one carboxylate oxygen. |

| Bidentate (Bridging) | O, O' | The two oxygens of the carboxylate group bridge two metal centers. |

| Tridentate (Chelating) | N, S, O | All three potential donor sites bind to a single metal ion. |

| Bridging | S | The sulfur atom bridges two metal centers. |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and diffraction techniques to elucidate their structure.

The coordination chemistry of this compound with the soft metal ions Ag(I) and Au(I) is dominated by the strong affinity of these metals for the sulfur donor atom.

Gold(I) Complexes: Research has shown the formation of neutral thiolate gold(I) complexes. conicet.gov.ar For instance, reacting a chloride gold(I) phosphine (B1218219) species with this compound leads to the formation of a complex with the general formula [Au(SR)(L)], where SR represents the deprotonated this compound (thionicotinate) and L is an ancillary ligand like a phosphine. mdpi.comresearchgate.netresearchgate.net In these complexes, the gold(I) center is typically two-coordinate, bonded to the sulfur atom of the thionicotinate and the phosphorus atom of the phosphine ligand. csic.esasymmetricorganocatalysis.com This results in a nearly linear geometry around the gold atom, which is characteristic of Au(I) complexes. mdpi.com

Silver(I) Complexes: Silver(I) also forms stable complexes with this compound, often exhibiting more diverse coordination geometries compared to gold(I). While sulfur coordination is still prevalent, the coordination number for silver can vary, leading to polynuclear structures or complexes where other donor atoms or solvent molecules are also bonded to the metal center. researchgate.net Studies on silver(I) complexes with related phosphine and thiophene-containing ligands have shown that silver can adopt distorted tetrahedral geometries, with bonding to phosphorus, oxygen, and even anions from the salt precursor. mdpi.com Conference abstracts have noted the synthesis and study of silver-thionicotinate complexes, highlighting their biological importance. researchgate.net

This compound and its derivatives also form complexes with a variety of other transition metals, including copper, manganese, iron, cobalt, and nickel. researchgate.netuum.edu.my

Copper, Manganese, and Platinum Complexes: The synthesis of copper, manganese, and platinum complexes with this compound has been reported, underscoring the ligand's versatility. researchgate.net In these cases, coordination can involve the sulfur atom, but the harder nature of ions like Mn(II) or Fe(III) may favor coordination with the oxygen or nitrogen donors. For example, studies on nicotinic acid (the non-thiolated analog) with transition metals show complex formation where stability constants follow the Irving-Williams order, indicating typical coordination behavior. rspsciencehub.comresearchgate.net The complexation of copper with nicotinic acid and other carboxylic acids has been shown to involve coordination via the ring nitrogen and bidentate carboxylates. nih.gov

Iron(II) and Manganese(II) Complexes: Modified nicotinic acid hydrazide ligands, which share structural similarities with this compound, have been used to synthesize Fe(II) and Mn(II) complexes. In these compounds, the ligand acts as a neutral or anionic tridentate chelator, binding through pyridine nitrogen, azomethine nitrogen, and carbonyl oxygen atoms. eurjchem.com This suggests that this compound could similarly form stable chelates with these metal ions.

The synthesis of these complexes often involves refluxing the metal salt and the ligand in a solvent like ethanol. researchgate.netchemmethod.comnih.gov Characterization is performed using techniques such as IR spectroscopy, which can confirm coordination by observing shifts in the vibrational frequencies of the C=S, C=O, and C=N groups, and single-crystal X-ray diffraction, which provides definitive structural information. eurjchem.commdpi.com

Geometry and Isomerism in this compound Coordination Compounds

The geometry of metal complexes containing this compound is dictated by the coordination number and electronic preference of the central metal ion, as well as by the coordination mode of the ligand.

Geometries:

Linear: As mentioned, Au(I) complexes with this compound as a thiolate ligand typically exhibit a linear geometry, with coordination number 2. mdpi.com

Square Planar: Four-coordinate complexes, for example with Pt(II) or Pd(II), would be expected to adopt a square planar geometry. uomustansiriyah.edu.iq

Tetrahedral: Four-coordinate complexes with ions like Zn(II) or Cu(I) are likely to be tetrahedral.

Octahedral: Six-coordinate complexes, common for many transition metals like Fe(III), Co(III), and Ni(II), adopt an octahedral geometry. wikipedia.org

Isomerism: The arrangement of ligands around the central metal can lead to different types of isomerism. libretexts.org

Geometric Isomerism (cis/trans): In square planar complexes of the type [MA₂B₂] or octahedral complexes of the type [MA₄B₂] (where M is the metal, and A and B are different ligands, one of which could be thionicotinate), cis and trans isomers are possible. youtube.comgeeksforgeeks.org In the cis isomer, identical ligands are adjacent, while in the trans isomer, they are opposite each other. solubilityofthings.com

Geometric Isomerism (fac/mer): For octahedral complexes of the type [MA₃B₃], facial (fac) and meridional (mer) isomers can occur. The fac isomer has the three identical ligands on one face of the octahedron, while the mer isomer has them in a plane bisecting the molecule. geeksforgeeks.org This could be relevant if this compound acts as a bidentate ligand in a complex with a 3:1 ligand-to-metal ratio.

The specific isomers formed can have different physical and chemical properties, including color, reactivity, and stability. youtube.com

Metal-Ligand Binding Energy Studies in Complexes

The stability of a metal-thionicotinate complex is determined by the strength of the metal-ligand bonds. This can be assessed through experimental measurements of stability constants or through theoretical calculations of binding energies.

Experimental Studies: Potentiometric titration is a common method to determine the proton-ligand and metal-ligand stability constants in solution. rspsciencehub.com For nicotinic acid complexes with transition metals, the order of stability was found to follow the natural Irving-Williams order (Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). researchgate.net Similar studies on this compound would provide valuable quantitative data on the stability of its complexes in solution.

Theoretical Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating metal-ligand interactions. mdpi.comrsc.org These studies can provide optimized geometries and calculate the binding energy between the metal ion and the ligand. The binding energy can be decomposed into different components, such as electrostatic interaction, orbital (covalent) interaction, and dispersion forces. mdpi.com

For metal-ligand complexes, the interaction is often dominated by electrostatic attraction, especially with charged ligands. mdpi.commdpi.com However, the covalent contribution, which arises from charge transfer between metal and ligand orbitals, is crucial for understanding the nature of the bond. Molecular orbital theory helps to describe the formation of bonding, non-bonding, and anti-bonding orbitals from the interaction of metal d-orbitals and ligand orbitals. libretexts.org The energy difference between the resulting non-bonding (t₂g) and anti-bonding (e*g) orbitals in an octahedral complex corresponds to the ligand field splitting energy, a key parameter in coordination chemistry. libretexts.org

While specific binding energy studies for this compound are not widely reported in the reviewed literature, the principles from studies on related ligands are applicable. Such calculations would be invaluable for rationalizing the observed structures and predicting the stability of new complexes.

Biological Activity and Pharmacological Potential of Thionicotinic Acid Derivatives

Antioxidant Activity

In addition to their effects on vascular tone, thionicotinic acid derivatives have also been shown to possess antioxidant properties. nih.govdntb.gov.ua

The antioxidant capacity of these compounds has been evaluated using standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the superoxide (B77818) dismutase (SOD) mimetic activity assay. nih.govdntb.gov.ua The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. ui.ac.id The SOD assay assesses the compound's ability to scavenge superoxide radicals. nih.gov

All tested this compound analogs exhibited antioxidant properties in both assays. nih.govdntb.gov.ua Notably, 2-(1-adamantylthio)nicotinic acid, the most potent vasorelaxant, was also found to be the most potent antioxidant in the DPPH assay. nih.govmdpi.com This dual activity suggests a potential synergistic benefit, as oxidative stress is a known contributor to endothelial dysfunction and cardiovascular disease.

Table 2: Antioxidant Activity of this compound Derivatives

This table outlines the radical scavenging activities of this compound analogs in DPPH and SOD assays.

| Compound | DPPH Scavenging Activity | SOD Mimetic Activity |

| 2-(1-adamantylthio)nicotinic acid | Most Potent | Exhibited Activity |

| 2-(1-adamantylthio)nicotinamide | Exhibited Activity | Exhibited Activity |

| 2-(1-adamantylthio)nicotinonitrile | Exhibited Activity | Exhibited Activity |

| **Source: nih.govdntb.gov.ua |

Mechanistic Elucidation of Antioxidative Effects

The antioxidant properties of this compound derivatives are primarily attributed to their ability to scavenge free radicals. This has been demonstrated in studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide dismutase (SOD) assays. mdpi.com The radical scavenging activity is a key mechanism by which these compounds can mitigate oxidative stress, which is implicated in various diseases. researchgate.net

Molecular modeling studies have provided further insight into the antioxidant mechanisms. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a descriptor that has been correlated with antioxidant activity. researchgate.net A smaller energy gap suggests that the molecule can more readily donate an electron, a key step in neutralizing free radicals.

Structure-Activity Relationships in Antioxidation

The chemical structure of this compound derivatives plays a crucial role in their antioxidant efficacy. Studies comparing different analogs have shown that the presence of a carboxylic acid group is important for potent antioxidant activity. For instance, 2-(1-adamantylthio)nicotinic acid demonstrated significantly higher radical scavenging activity compared to its corresponding amide and nitrile analogs. mdpi.com This suggests that the acidic proton is involved in the radical scavenging mechanism.

Quantitative structure-activity relationship (QSAR) studies have identified specific molecular descriptors that correlate with antioxidant activity. researchgate.net For example, in a series of 1-adamantylthiopyridine derivatives, it was found that compounds with a lower atomic polarizability exhibited higher DPPH radical scavenging activity. researchgate.net Furthermore, dipole moment and electrophilic index were identified as important descriptors for superoxide dismutase (SOD)-like activity. researchgate.net These findings indicate that both the electronic and steric properties of the substituents on the pyridine (B92270) ring influence the antioxidant potential.

Antimicrobial Activity

This compound derivatives have demonstrated notable antimicrobial properties, with activity against a range of pathogenic bacteria and fungi. researchgate.net The incorporation of a this compound moiety into various molecular scaffolds has been a strategy to develop novel antimicrobial agents. researchgate.net

Antibacterial Spectrum and Efficacy Studies

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain nicotinoyl-glycyl-glycine hydrazide derivatives have displayed strong inhibitory effects against Bacillus subtilis and Escherichia coli. nih.gov The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Nicotinoyl-glycyl-glycine-hydrazide | Bacillus subtilis | 29 | nih.gov |

| Nicotinoyl-glycyl-glycine-hydrazide | Escherichia coli | 30 | nih.gov |

| Hydrazinepyrazole derivative | Bacillus subtilis | 18 | nih.gov |

| Oxadiazole derivative | Bacillus subtilis | 19 | nih.gov |

Antifungal Efficacy Studies

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal potential. Some sulfonamide derivatives of anthranilic acid, which can be considered structurally related to this compound, have shown selective antifungal activity against Candida albicans. researchgate.net The efficacy of these compounds is often evaluated through screening assays that measure the inhibition of fungal growth.

Table 2: Antifungal Activity of Selected this compound Analogs

| Compound | Fungal Strain | % Inhibition | Concentration | Reference |

|---|---|---|---|---|

| 4-Nitrobenzenesulfonamide of anthranilic acid | Candida albicans | 25-50% | 4 µg/mL | researchgate.net |

| 4-Methoxybenzenesulfonamide of anthranilic acid | Candida albicans | 25-50% | 4 µg/mL | researchgate.net |

| 4-Methylbenzenesulfonamide of anthranilic acid | Candida albicans | 25-50% | 4 µg/mL | researchgate.net |

| 4-Chlorobenzenesulfonamide of anthranilic acid | Candida albicans | 25-50% | 4 µg/mL | researchgate.net |

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to be exerted through various mechanisms, a key one being the disruption of microbial cell membranes.

A primary mechanism of antimicrobial action for many compounds, including derivatives of this compound, involves the permeabilization and disruption of the microbial cell membrane. mdpi.comfrontiersin.org This process is often initiated by electrostatic interactions between the compound and the negatively charged components of the bacterial or fungal cell surface. mdpi.com This interaction can lead to the formation of pores or channels in the membrane, resulting in the leakage of intracellular contents and ultimately, cell death. mdpi.com The ability of a compound to disrupt the cell membrane is a critical factor in its antimicrobial potency. nih.gov

Inhibition of Nucleic Acid Synthesis and Replication

This compound, as a derivative of nicotinic acid (niacin), is intricately linked to the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). sci-hub.se NAD+ is a critical coenzyme in cellular metabolism and plays a vital role in processes related to DNA repair and maintaining genomic stability. sci-hub.se The fundamental role of the nicotinic acid scaffold as a precursor in the biosynthesis of DNA and RNA suggests that its derivatives could influence these pathways. sci-hub.seimrpress.com

Some heterocyclic compounds structurally related to this compound have been investigated for their effects on enzymes essential for DNA replication. For instance, certain oxindole (B195798) derivatives have been studied through molecular docking to understand their binding patterns at the active site of DNA topoisomerase II, an enzyme that alters DNA topology and is crucial for replication. researchgate.net Another compound, 2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate, has been suggested to have potential for topoisomerase inhibition. vulcanchem.com The general mechanism of nucleic acid synthesis inhibitors often involves targeting enzymes like DNA polymerase, DNA helicase, or RNA polymerase, thereby blocking replication or transcription. uobabylon.edu.iq While direct evidence for this compound derivatives is still emerging, their structural similarity to other enzyme-inhibiting scaffolds points toward a potential mechanism of action involving the disruption of nucleic acid synthesis.

Inhibition of Protein Synthesis

A significant aspect of the antimicrobial potential of nicotinic acid derivatives is their ability to inhibit protein synthesis. Certain derivatives are classified as highly specific antibacterial agents that appear to function by inhibiting peptide synthesis in susceptible microorganisms, such as Mycobacterium. drugs.com This inhibitory action is based on the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. libretexts.org By selectively targeting the bacterial ribosome, these compounds can halt the growth of bacteria while leaving human cells unaffected. libretexts.org

The process of protein synthesis, or translation, involves initiation, elongation, and termination stages. libretexts.orgpressbooks.pub Inhibitors can act at any of these steps. For example, some antibiotics block the formation of the initiation complex, others prevent the binding of aminoacyl-tRNAs, and some interfere with the peptidyl transfer step or ribosomal translocation. libretexts.org The specific mechanism for nicotinic acid derivatives involves the inhibition of peptide synthesis, a critical part of the elongation phase. drugs.com The development of synthetic thiol and selenol derived amino acids has also expanded the tools available for studying and manipulating protein synthesis. frontiersin.org

Modulation of Intracellular Enzyme Activity

This compound derivatives have demonstrated the ability to modulate the activity of a range of intracellular enzymes, which underpins many of their pharmacological effects.